molecular formula C15H18N2OS B2822516 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide CAS No. 865593-78-8

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide

Cat. No.: B2822516
CAS No.: 865593-78-8
M. Wt: 274.38
InChI Key: DPYUHJRFJJSMAD-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis in cancer cells, leading to apoptosis (programmed cell death). The thiazole ring plays a crucial role in its biological activity by facilitating interactions with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group.

Properties

IUPAC Name

3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)8-15(18)17-13-6-4-12(5-7-13)14-9-19-11(3)16-14/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUHJRFJJSMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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